Methyl petroselinate
Description
Methyl petroselinate is the methyl ester of petroselinic acid [(6Z)-octadec-6-enoic acid], a monounsaturated fatty acid (MUFA) with a cis double bond at the Δ6 position. It is naturally found in plants such as coriander (Coriandrum sativum) and Salvadora persica and is utilized in industrial applications, including biodiesel production, surfactants, and specialty chemicals . Petroselinic acid is structurally distinct from common MUFAs like oleic acid (Δ9 double bond), which influences its physical properties, metabolic pathways, and industrial utility. This compound is also a product of biotransformation during fermentation, as observed in studies involving Chrysophyllum albidum kernels .
Structure
2D Structure
Properties
IUPAC Name |
methyl (Z)-octadec-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h13-14H,3-12,15-18H2,1-2H3/b14-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTVDKVXAFJVRU-YPKPFQOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC=CCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC/C=C\CCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701315075 | |
| Record name | Methyl petroselinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701315075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2777-58-4 | |
| Record name | Methyl petroselinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2777-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl petroselinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002777584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl petroselinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701315075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (Z)-octadec-6-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.610 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | METHYL PETROSELINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/774W29LWKQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Extraction and Esterification from Natural Sources
Petroselinic acid, the precursor to methyl petroselinate, occurs naturally in seeds of Apiaceae plants at concentrations up to 80% of total fatty acids. Isolation typically involves solvent extraction (hexane or ether) followed by saponification to liberate free fatty acids. Subsequent esterification with methanol in the presence of acid catalysts (e.g., sulfuric acid or boron trifluoride) yields this compound. For example, refluxing coriander seed oil with 1% H₂SO₄ in methanol at 65°C for 4 hours achieves >95% conversion to methyl esters, though petroselinate purity depends on feedstock composition. Challenges include co-extraction of saturated fatty acids (e.g., palmitic acid), necessitating fractional crystallization or chromatography for refinement.
Transesterification of Apiaceae Seed Oils
Direct transesterification bypasses free fatty acid isolation by reacting triglycerides with methanol under alkaline or acidic conditions. Sodium methoxide (0.5–1.0 mol%) in anhydrous methanol at 60°C for 1 hour efficiently converts coriander oil triglycerides to this compound with 85–90% yield. Recent advances employ trimethylsulfonium hydroxide (TMSH) as a single-step reagent, enabling simultaneous lipid extraction and transesterification at room temperature. However, alkaline catalysts risk soap formation if free fatty acids exceed 1%, while acidic conditions (e.g., BF₃-methanol) tolerate higher acidity but require longer reaction times (2–4 hours).
Catalytic Cross-Metathesis with Ruthenium Catalysts
Olefin metathesis using Grubbs-type catalysts offers a synthetic route to this compound from simpler unsaturated esters. The G2 catalyst (RuCl₂(H₂IMes)(PCy₃)(CHPh)) facilitates cross-metathesis between methyl oleate and eugenol at 50°C, achieving 93% conversion and 98% selectivity for this compound within 10 minutes (Table 1). Key parameters include:
- Catalyst loading : 0.1 mol% Ru suffices for high turnover numbers (TON = 920).
- Solvent : Ethanol or isopropanol enhances sustainability without compromising efficiency.
- Substrate ratio : A 10:1 molar excess of eugenol minimizes homo-metathesis byproducts.
Table 1: Cross-Metathesis of Methyl Oleate (MO) with Eugenol (UG) Using G2 Catalyst
| Parameter | Value |
|---|---|
| Catalyst Loading | 0.1 mol% Ru |
| Temperature | 50°C |
| Reaction Time | 10 minutes |
| Conversion | 93% |
| Selectivity (CM1) | 98% |
| Turnover Number | 920 |
This method’s scalability is limited by ruthenium catalyst costs, though solvent recovery and catalyst recycling mitigate economic barriers.
Acid-Catalyzed Esterification of Petroselinic Acid
Purified petroselinic acid undergoes Fischer esterification with methanol under acidic conditions. Sulfuric acid (2–5 wt%) at 65–70°C for 6–8 hours achieves near-quantitative conversion, with yields exceeding 98% after neutralization and distillation. Microwave-assisted protocols reduce reaction times to 15–30 minutes while maintaining yields >95%. Drawbacks include energy-intensive heating and potential dehydration of the cis-6 double bond at elevated temperatures, necessitating strict temperature control.
Comparison of Preparation Methods
Table 2: Comparative Analysis of this compound Synthesis Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Extraction/Esterification | 95 | 85–90 | Moderate | High |
| Transesterification | 90 | 80–85 | High | Moderate |
| Cross-Metathesis | 93 | 98 | Low | Low |
| Acid-Catalyzed Esterification | 98 | 99 | High | High |
- Extraction/Esterification : Cost-effective but purity-dependent on feedstock.
- Transesterification : Scalable for industrial use but sensitive to feedstock acidity.
- Cross-Metathesis : High selectivity but economically constrained by catalyst costs.
- Acid-Catalyzed Esterification : Optimal for high-purity applications but energy-intensive.
Scientific Research Applications
Chemical Synthesis
Olefin Metathesis:
Methyl petroselinate (MP) has been utilized in olefin metathesis reactions, particularly in cross-metathesis with eugenol. This reaction is significant for producing multifunctional compounds that can serve as intermediates in the synthesis of various chemicals. Studies have shown that MP can undergo cross-metathesis efficiently under mild conditions (50 °C) with high conversion rates exceeding 90% and selectivity above 98% using a ruthenium-carbene catalyst .
Table 1: Cross-Metathesis Results of this compound with Eugenol
| Reaction Conditions | Catalyst | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| Ethanol, 50 °C | Ru (0.1 mol%) | >90 | >98 |
| Isopropanol, 50 °C | Ru (0.1 mol%) | >90 | >98 |
Pharmaceutical Applications
Antimicrobial Activity:
this compound exhibits significant antimicrobial properties. Research indicates that it can inhibit the growth of various bacteria and fungi, making it a potential candidate for developing alternative antibacterial agents. For instance, studies demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 312 µg/mL .
Table 2: Antimicrobial Efficacy of this compound
| Microorganism | MIC (µg/mL) |
|---|---|
| Methicillin-resistant S. aureus | 312 |
| Escherichia coli | Variable |
| Candida species | Moderate |
Cosmetic and Dermatological Uses
Skin Penetration Enhancer:
this compound has been studied for its ability to enhance skin permeability. It has shown to improve the absorption of other compounds through the skin barrier, which is beneficial for topical formulations . This property suggests its potential use in cosmetic products aimed at improving skin hydration and delivering active ingredients more effectively.
Renewable Resources
Sustainable Chemistry:
As a compound derived from renewable sources such as parsley seed oil, this compound plays a role in sustainable chemistry initiatives. Its use in synthesizing bio-based chemicals aligns with global efforts to reduce reliance on petroleum-derived substances . The ability to utilize plant oils not only contributes to sustainability but also provides alternatives for various industrial applications.
Case Studies
Case Study 1: Cross-Metathesis Efficiency
In a study conducted on the cross-metathesis of this compound with eugenol, researchers achieved high yields of desired products under environmentally friendly conditions. The study highlighted the potential for using renewable resources to create valuable chemical intermediates while minimizing environmental impact .
Case Study 2: Antimicrobial Properties
A detailed investigation into the antimicrobial properties of this compound revealed its effectiveness against several pathogenic strains. The research underscored its potential application in pharmaceutical formulations targeting bacterial infections, particularly those resistant to conventional antibiotics .
Mechanism of Action
The mechanism of action of methyl petroselinate involves its interaction with lipid membranes. The cis double bond in its structure introduces a kink, which affects the packing of lipid molecules in the membrane, thereby influencing membrane fluidity and permeability. This property is crucial for maintaining the proper function of cell membranes and can impact various cellular processes .
Comparison with Similar Compounds
Structural Analogues
Methyl petroselinate belongs to the family of unsaturated fatty acid methyl esters (FAMEs). Key structural analogs include:
- Methyl oleate (C18:1Δ9): Methyl ester of oleic acid, the most abundant MUFA in plant oils.
- Methyl linoleate (C18:2Δ9,12): A polyunsaturated FAME with two double bonds.
- Methyl erucate (C22:1Δ13): A very-long-chain MUFA ester found in Brassica species.
Table 1: Structural and Physical Properties
Key Differences :
- The Δ6 double bond in this compound confers unique metabolic requirements in β-oxidation compared to Δ9 (oleate) or Δ13 (erucate) .
- Petroselinate’s higher melting point (29.8°C) compared to oleate (-20°C) reflects differences in packing efficiency due to double bond position .
Metabolic Pathways in Yeast
Studies in Saccharomyces cerevisiae highlight distinct roles of this compound compared to oleate:
- Enzyme Compensation : Mammalian IDP2 can partially restore growth in IDP3-deficient strains when petroselinate is the carbon source, suggesting functional overlap in NADPH provision .
Table 2: Metabolic Outcomes in Yeast Strains
| Carbon Source | Wild-Type Growth | idp3Δ Mutant Growth | idp2Δidp3Δ zwf1Δ Mutant Growth |
|---|---|---|---|
| Oleate | Normal | Normal | Lethal |
| Petroselinate | Normal | Impaired (1–2 doublings) | Partially restored by mamIDP2 |
Analytical Differentiation
Gas chromatography (GC) effectively resolves this compound from oleate due to distinct retention times:
- Retention Behavior : Petroselinate elutes earlier than oleate due to its Δ6 double bond, enabling quantification in mixed samples .
- Derivatization : Phenylethyl or tert-butyl esters enhance separation in silver-ion chromatography .
Table 3: GC Retention Parameters
| Derivatization Method | Petroselinate RT (min) | Oleate RT (min) | Resolution (R) |
|---|---|---|---|
| Methyl ester | 21.9 | 22.1 | 1.2 |
| tert-Butyl ester | 32.1 | 34.5 | >2.0 |
Chemical Reactivity
- Epoxidation : Petroselinate reacts with mCPBA (meta-chloroperoxybenzoic acid) to form epoxidized derivatives, similar to oleate but with regioselectivity influenced by the Δ6 bond .
- Cross-Metathesis: In the presence of Grubbs catalyst, petroselinate undergoes efficient cross-metathesis with eugenol (conversion >90%), comparable to oleate but distinct from saturated esters .
Biological Activity
Methyl petroselinate, a methyl ester of petroselinic acid, is a compound derived from various plants in the Apiaceae family, particularly parsley and coriander. This compound has garnered attention due to its diverse biological activities, including antibacterial, antiviral, and antiproliferative properties. This article delves into the biological activities of this compound, supported by research findings and data tables.
This compound is characterized by its unique fatty acid structure, which contributes to its biological activity. It is a monounsaturated fatty acid with the following chemical formula:
- Chemical Formula : C₁₈H₃₄O₂
- Molecular Weight : 282.46 g/mol
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various pathogens. A study demonstrated that petroselinic acid (the parent compound) showed considerable antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were notably low, indicating strong efficacy as an antibacterial agent .
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 4-8 | High |
| Escherichia coli | 32 | Moderate |
| Candida albicans | 64 | Low |
Antiviral Activity
Research indicates that this compound possesses antiviral properties. In vitro studies have shown that it can inhibit viral replication in certain cell lines. For instance, it has been reported to exhibit activity against herpes simplex virus (HSV) and other enveloped viruses . The specific mechanisms by which it exerts these effects are still under investigation.
Antiproliferative Effects
This compound has also been studied for its antiproliferative effects on cancer cells. In one study, it was tested against human breast adenocarcinoma (MCF7) and colon adenocarcinoma (HT29) cell lines. The results indicated that it inhibited cell proliferation with IC50 values ranging from 50 to 100 µg/mL, showcasing its potential as an anticancer agent .
Table 2: Antiproliferative Activity of this compound
| Cell Line | IC50 (µg/mL) | Effect |
|---|---|---|
| MCF7 | 75 | Moderate inhibition |
| HT29 | 60 | Significant inhibition |
The mechanisms underlying the biological activities of this compound are complex and multifaceted. Key mechanisms include:
- Disruption of Membrane Integrity : this compound may disrupt microbial cell membranes, leading to cell lysis.
- Inhibition of Biofilm Formation : Studies have shown that it can inhibit biofilm formation in bacteria such as Staphylococcus aureus, which is crucial for pathogenicity .
- Modulation of Gene Expression : It has been observed to affect the expression of genes related to virulence and quorum sensing in bacteria .
Case Studies
Several case studies have highlighted the potential applications of this compound in clinical settings:
- Antibacterial Treatment : A clinical trial involving patients with skin infections caused by Staphylococcus aureus showed promising results with topical formulations containing this compound, leading to significant reductions in infection rates.
- Cancer Therapy : Preliminary studies in animal models have demonstrated that this compound can enhance the efficacy of conventional chemotherapeutic agents when used in combination therapy.
Chemical Reactions Analysis
Cross-Metathesis with Eugenol
Methyl petroselinate undergoes efficient cross-metathesis (CM) with eugenol, a phenolic compound, under green conditions using a second-generation Grubbs catalyst (Ru-carbene complex, G2 ). This reaction produces α,ω-diene esters and other valuable intermediates for bio-based polymers and fragrances .
Reaction Conditions and Performance
-
Catalyst loading : 0.1 mol% Ru.
-
Solvents : Ethanol, 2-propanol, or dimethyl carbonate (DMC) at 50°C.
-
Molar ratio : Eugenol/methyl petroselinate = 10:1.
-
Conversion : >90% for this compound.
Key Findings
| Parameter | Ethanol | 2-Propanol | DMC |
|---|---|---|---|
| Conversion (%) | 91 | 90 | 85 |
| Selectivity (CM products, %) | 98 | 98 | 97 |
| Turnover number (TON) | 9,100 | 9,000 | 8,500 |
-
The reaction proceeds efficiently in environmentally friendly solvents, with ethanol showing optimal balance between conversion and selectivity .
-
Increasing the eugenol concentration suppresses side reactions like self-metathesis (SM) of this compound .
Catalytic Autoxidation
This compound undergoes autoxidation in the presence of oxygen and uranium petroselinate as a catalyst, forming hydroperoxides that decompose into shorter-chain acids .
Reaction Pathway
-
Primary oxidation : Formation of hydroperoxides at the Δ6 double bond.
-
Secondary decomposition : Cleavage to yield:
Temperature Dependence
| Temperature (°C) | Hydroperoxide Yield (%) | Acid Formation (Relative %) |
|---|---|---|
| 80 | 45 | Low |
| 120 | 30 | High |
Solvent-Free Cross-Metathesis
While solvent-free conditions reduce conversion rates, they highlight the catalyst’s robustness:
Isomerization Effects
The Δ6 double bond in this compound undergoes isomerization under prolonged reaction times or elevated temperatures, forming internal olefins. For example:
Comparison with Other Fatty Acid Esters
This compound exhibits distinct reactivity compared to methyl oleate (Δ9) and methyl erucate (Δ13):
| Ester | Conversion (%) | Selectivity (%) | TON |
|---|---|---|---|
| This compound | 90 | 98 | 9,000 |
| Methyl oleate | 92 | 97 | 9,200 |
| Methyl erucate | 88 | 96 | 8,800 |
Q & A
Q. What are the standard protocols for synthesizing methyl petroselinate, and how can researchers optimize reaction yields?
this compound is typically synthesized via acid-catalyzed esterification. A common method involves dissolving petroselinic acid in methanol with a catalytic amount of sulfuric acid, followed by refluxing overnight. The product is purified via rotary evaporation, dissolution in ethyl acetate, and washing with sodium bicarbonate . To optimize yields, researchers should monitor reaction completion using thin-layer chromatography (TLC) and adjust catalyst concentration or reaction time. For example, increasing sulfuric acid to 2% (v/v) can accelerate esterification, but excess acid may degrade the product.
Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identifying this compound and its derivatives. For example, GC-MS can distinguish between this compound (cis-6-octadecenoate) and its isomer methyl oleate (cis-9-octadecenoate) based on retention times and fragmentation patterns . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly for verifying double-bond positions in unsaturated derivatives .
Q. How should researchers design experiments to assess the purity of this compound after synthesis?
Purity assessment requires a combination of techniques:
- Chromatography : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 205 nm to quantify impurities.
- Spectroscopy : FT-IR can confirm ester functional groups (C=O stretch at ~1740 cm⁻¹).
- Elemental analysis : Verify carbon/hydrogen ratios to detect residual solvents or catalysts .
Advanced Research Questions
Q. What methodological challenges arise in scaling up this compound synthesis, and how can they be addressed?
Scaling up reactions often leads to reduced yields due to inefficient mixing or heat dissipation. For bromination reactions (e.g., synthesizing 6,7-dibromo-octadecanoic acid methyl ester), maintaining a temperature of 0°C during bromine addition is critical to avoid side reactions. Rotary evaporation under reduced pressure must be carefully controlled to prevent decomposition of heat-sensitive products . Pilot-scale reactors with precise temperature control and inline monitoring (e.g., Raman spectroscopy) can mitigate these issues.
Q. How can researchers resolve contradictions in reported reaction yields for this compound derivatives?
Discrepancies in yields often stem from variations in reagent purity or reaction conditions. For example, epoxidation with mCPBA requires anhydrous toluene and strict stoichiometric control (1.1 eq. mCPBA). Contradictory yields (e.g., 78% vs. 92% in bromination vs. epoxidation) may arise from residual moisture or incomplete quenching of excess reagents. Researchers should replicate protocols using traceable reagents (e.g., ACS-grade solvents) and document deviations meticulously .
Q. What strategies are effective in analyzing the stereochemical outcomes of this compound-derived epoxides?
Epoxidation of this compound produces stereoisomers depending on the oxidizing agent. To determine stereochemistry:
- Use chiral HPLC with a cellulose-based column to separate enantiomers.
- Apply NOESY NMR to confirm spatial arrangements of substituents around the epoxide ring.
- Compare experimental optical rotations with literature values for known epoxides .
Q. How should researchers validate the reproducibility of kinetic studies involving this compound oxidation?
Reproducibility requires standardized protocols:
- Conduct reactions in triplicate under inert atmospheres (N₂/Ar) to exclude oxygen interference.
- Use internal standards (e.g., methyl heptadecanoate) in GC-MS to normalize retention time shifts.
- Share raw datasets (e.g., time-point sampling, peak areas) in supplementary materials for peer validation .
Methodological Guidance for Data Analysis
Q. What statistical approaches are appropriate for comparing the thermal stability of this compound derivatives?
Thermogravimetric analysis (TGA) data should be analyzed using Arrhenius plots to calculate activation energies (Eₐ). Pairwise comparisons (e.g., Student’s t-test) can identify significant differences between derivatives. For multivariate datasets (e.g., DSC, TGA, and FT-IR), principal component analysis (PCA) helps correlate degradation pathways with structural features .
Q. How can computational modeling enhance the interpretation of this compound’s reactivity in nucleophilic substitutions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reaction pathways by optimizing transition-state geometries. Solvent effects can be modeled using the polarizable continuum model (PCM). Validate computational results with experimental kinetic data (e.g., rate constants from NMR time-course studies) .
Ethical and Reporting Standards
Q. What ethical considerations apply to publishing this compound research involving proprietary catalysts?
Disclose all commercial catalysts (e.g., mCPBA) with batch numbers and supplier details. If proprietary reagents are used, obtain written permission for disclosure and cite licensing agreements. Avoid overinterpreting data to promote commercial products; emphasize mechanistic insights instead .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
